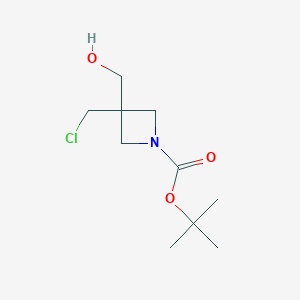
tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like formaldehyde and hydrochloric acid.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a base.
tert-Butyl Protection: The carboxylate group is often protected using tert-butyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Medicine
Industry
Materials Science: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate would depend on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the chloromethyl group.
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
- The presence of both chloromethyl and hydroxymethyl groups in tert-Butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate provides unique reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C10H18ClNO3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
tert-butyl 3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
VKURPHWHJMPLCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


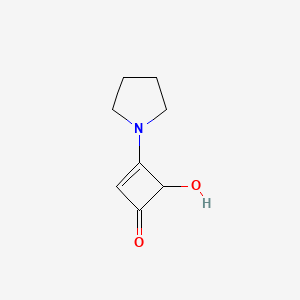
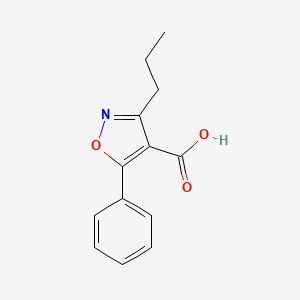
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)

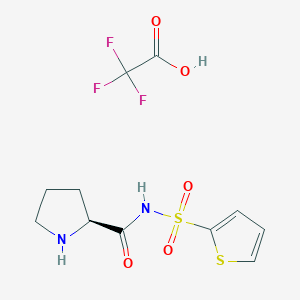
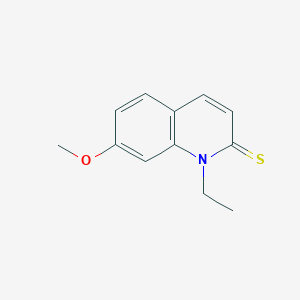
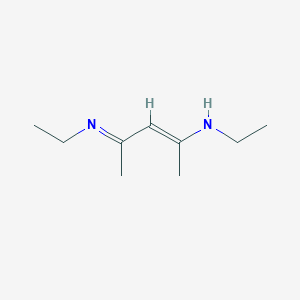
![(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
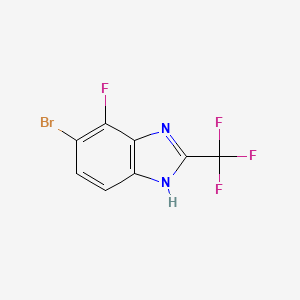
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
